Ethyl 5-(acetyloxy)-2-(thiocyanatomethyl)-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure This compound is characterized by its unique functional groups, including an acetyloxy group, a cyanosulfanyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the acetyloxy and cyanosulfanyl groups. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanosulfanyl group to a thiol or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in ester hydrolysis, releasing acetic acid and the corresponding alcohol. The cyanosulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 5-(HYDROXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-2-[(METHYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-INDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivities and potential applications. The presence of both acetyloxy and cyanosulfanyl groups in the benzofuran core structure distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C15H13NO5S |
---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
ethyl 5-acetyloxy-2-(thiocyanatomethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H13NO5S/c1-3-19-15(18)14-11-6-10(20-9(2)17)4-5-12(11)21-13(14)7-22-8-16/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
IZGNPTNHPMKZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.